molecular formula C18H17N3O3S B2672742 Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-11-8

Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2672742
CAS RN: 888409-11-8
M. Wt: 355.41
InChI Key: LZDVXKNSQJHGJH-UHFFFAOYSA-N
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Description

“Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate” is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The synthesized compounds are characterized by FTIR and NMR (1H and 13C) .


Molecular Structure Analysis

Thiazoles, which include the compound , are a significant class of organic medicinal compounds. They are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions of thiazoles are characterized by the reactivity of the C-5 atom for electrophilic substitution and the C-2 atom for nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Pharmaceutical Compound Development Benzo[d]thiazole derivatives, including compounds similar to methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate, are extensively explored in medicinal chemistry due to their diverse bioactivities. These compounds serve as building blocks in drug discovery, offering multiple substitution possibilities that enable thorough exploration of chemical spaces around ligand targets. This flexibility facilitates the synthesis of compounds with varied biological activities, underlining their importance in the development of new pharmaceuticals (Durcik et al., 2020).

Corrosion Inhibition Research on benzothiazole derivatives has demonstrated their effectiveness as corrosion inhibitors for metals. These inhibitors show exceptional stability and efficiency in protecting steel against corrosion, particularly in acidic environments. Their adsorption onto metal surfaces, through both physical and chemical interactions, highlights their potential industrial applications in prolonging the lifespan of metal structures and components (Hu et al., 2016).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

Thiazoles have been the focus of much research due to their diverse biological activities . Future research could focus on the design and development of different thiazole derivatives, including “Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate”, to explore their potential therapeutic roles .

properties

IUPAC Name

methyl 2-[[4-(dimethylamino)benzoyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-21(2)13-7-4-11(5-8-13)16(22)20-18-19-14-9-6-12(17(23)24-3)10-15(14)25-18/h4-10H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDVXKNSQJHGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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